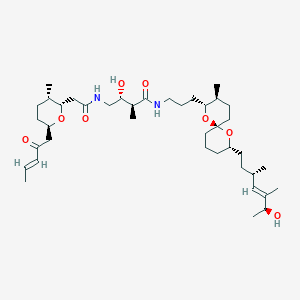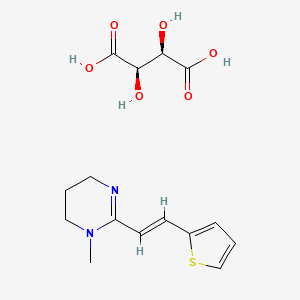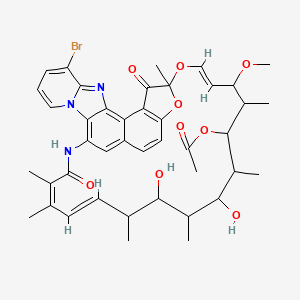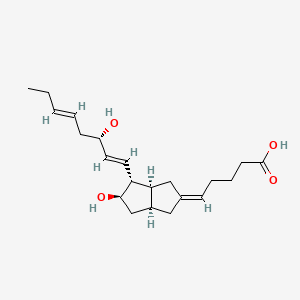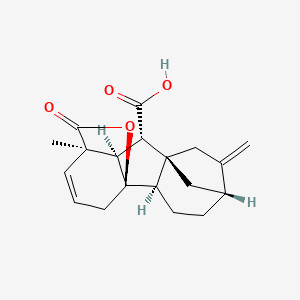
2,3-Didehydro-gibberellin A9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-didehydro-gibberellin A9 is a C19-gibberellin obtained by formal dehydrogenation across the 2,3-position of gibberellin A9. It has a role as a mouse metabolite. It is a C19-gibberellin and a gibberellin monocarboxylic acid. It derives from a gibberellin A9.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Transformations
- Fungal Metabolism : 2,3-Didehydro-gibberellin A9 is metabolized by Gibberella fujikuroi, producing various gibberellins like GA20 and GA40. Other metabolites include gibberellin A10, A11, and derivatives of didehydrogibberellin A9 (Bearder et al., 1976).
- Synthesis with High Specific Activity : Synthesis of 2,3-(3H)-gibberellin A9 (GA9) with high specific activity was achieved, providing insights into its biological applications (Yokota, Reeve, & Crozier, 1976).
- Biosynthesis in Marah macrocarpus : Enzyme preparations from Marah macrocarpus metabolize 2,3-didehydroGA9 to GA7, highlighting its role in gibberellin biosynthesis (Macmillan et al., 1997).
Functional Aspects and Biologically Active Derivatives
- Gibberellin-like Antheridiogen : 2,3-Didehydro-gibberellin A9 derivatives were identified as potent antheridiogens in ferns, inducing antheridial formation at very low concentrations (Wynne et al., 1998).
- Endogenous Role in Prunus persica : In Prunus persica, 1,2-didehydro gibberellins including 2,3-didehydro-gibberellin A9 variants were identified, suggesting a role in the plant's gibberellin biosynthesis pathway (Nakayama et al., 2001).
- Metabolism in Pea Plants : Studies on pea plants revealed the metabolism of gibberellin A9 into several other gibberellins, providing insights into its role in plant growth and development (Zhu & Davies, 1991).
Role in Gibberellin Deactivation
- Gibberellin 2-Oxidases Function : 2,3-Didehydro-gibberellin A9 plays a role in gibberellin deactivation via 2-oxidases, as demonstrated in studies involving the catabolic pathway for gibberellins (Thomas, Phillips, & Hedden, 1999).
Novel Analogues and Synthetic Applications
- Pentacyclic Analogues Creation : 2,3-Didehydro-gibberellin A9 has been used to create novel pentacyclic analogues, expanding the understanding of gibberellin biosynthesis and activity (Bearder et al., 1979).
- Preparation for Bioassay : The preparation of 2,3-substituted gibberellins A9 and A4 for bioassay was described, aiding in assessing the effects on biological activity (Beale & Macmillan, 1981).
Inhibition Studies
- Inhibition by Dihydro Derivatives : 16,17-dihydro gibberellin A5, a derivative of 2,3-didehydro-gibberellin A9, was found to inhibit a recombinant Arabidopsis GA 3β-hydroxylase, offering insights into the regulatory mechanisms of gibberellin activity in plants (Zhou, Yu, & Pharis, 2004).
Eigenschaften
Produktname |
2,3-Didehydro-gibberellin A9 |
|---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
NJHXRWOUQCGQAV-YGNOGLJPSA-N |
Isomerische SMILES |
C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O |
Kanonische SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



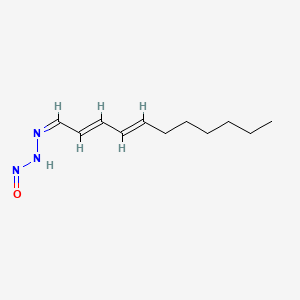
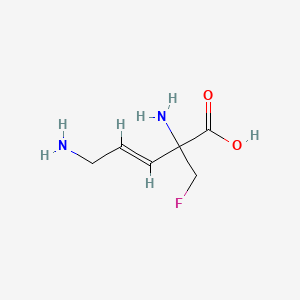
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)
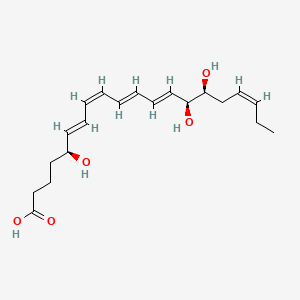
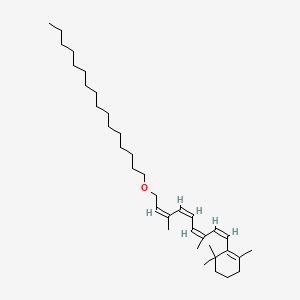
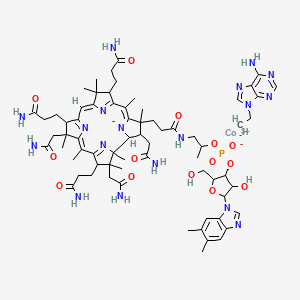
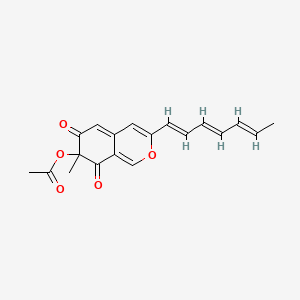
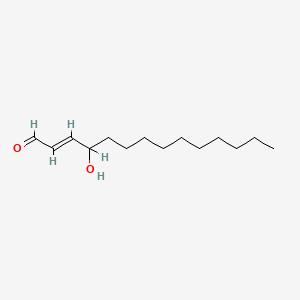
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
